molecular formula C17H19N5O B2706539 N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-9-methyl-9H-purin-6-amine CAS No. 2379994-32-6

N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-9-methyl-9H-purin-6-amine

Cat. No.: B2706539
CAS No.: 2379994-32-6
M. Wt: 309.373
InChI Key: KDPZIFXGGNYKKN-UHFFFAOYSA-N
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Description

N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-9-methyl-9H-purin-6-amine is a complex organic compound that combines the structural features of indene and purine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-9-methyl-9H-purin-6-amine typically involves multiple steps. The starting materials include 2-methoxy-1,3-dihydroindene and 9-methylpurin-6-amine. The key steps in the synthesis include:

    Formation of the Indene Derivative: The indene derivative is synthesized by reacting 2-methoxy-1,3-dihydroindene with appropriate reagents under controlled conditions.

    Coupling Reaction: The indene derivative is then coupled with 9-methylpurin-6-amine using a suitable coupling agent, such as a palladium catalyst, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-9-methyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-9-methyl-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-9-methyl-9H-purin-6-amine: Unique due to its combined indene and purine structure.

    Indole Derivatives: Similar in structure but differ in biological activity and applications.

    Purine Derivatives: Share the purine moiety but differ in the attached functional groups and overall properties.

Uniqueness

This compound is unique due to its specific combination of structural features, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-9-methylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-22-11-21-14-15(19-10-20-16(14)22)18-9-17(23-2)7-12-5-3-4-6-13(12)8-17/h3-6,10-11H,7-9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPZIFXGGNYKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3(CC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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